molecular formula C9H8N2O B1582197 6-Methoxyquinoxaline CAS No. 6639-82-3

6-Methoxyquinoxaline

Cat. No. B1582197
CAS RN: 6639-82-3
M. Wt: 160.17 g/mol
InChI Key: BURIFIXTNVTJJN-UHFFFAOYSA-N
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Description

6-Methoxyquinoxaline is a heterocyclic compound . It is used as a precursor in the synthesis of various compounds such as fluorescent zinc and chlorine sensors, 5-Amino-2-aroylquinolines (potent tubulin polymerization inhibitors), 3-Fluoro-6-methoxyquinoline derivatives (inhibitors of bacterial DNA gyrase and topoisomerase), and cobalt-based ternary metal-organic complex as single-ion magnets .


Synthesis Analysis

This compound can be synthesized through various methods. For instance, it can be synthesized via different nucleophilic reactions using ethyl 3-methoxyquinoxaline-2-carboxylate . The synthesis process involves multiple steps, including hydrogenation, and the use of hydrazine hydrate and palladium on activated charcoal .


Molecular Structure Analysis

The molecular formula of this compound is C9H8N2O . Its molecular weight is 160.176 g/mol . The InChI Key is BURIFIXTNVTJJN-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can be used as a precursor in the synthesis of 2-(But-3-en-1-yl)-3-chloro-6-methoxyquinoxaline and 2-(But-3-en-1-yl)-3-isopropoxy-6-methoxyquinoxaline .


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.625 (lit.) . It has a boiling point of 140-146 °C/15 mmHg (lit.) and a melting point of 18-20 °C (lit.) . The density of this compound is 1.15 g/mL at 20 °C (lit.) .

Scientific Research Applications

Thalleioquine Reaction Studies

Research on 6-methoxyquinoxaline includes its use in the Thalleioquine reaction. A study conducted by Takada, Negishi, and Ueda (1983) isolated two colored substances from this reaction using this compound. They identified these substances as an 8, 8'-biquinolinyl derivative and a super-stable radical compound, indicating its potential use in developing novel chemical compounds and materials (Takada, Negishi, & Ueda, 1983).

Cancer Research

In cancer research, a derivative of this compound showed promising results. Lee et al. (2013) investigated a compound with a this compound structure that induced apoptosis in cancer cells, inhibited tumor growth, and interacted with p68 RNA helicase. This suggests its potential as a novel anti-cancer agent (Lee et al., 2013).

Serotonin Receptor Antagonism

This compound derivatives have been explored as serotonin type-3 (5-HT3) receptor antagonists. Mahesh et al. (2012) designed and synthesized 3-methoxyquinoxalin-2-carboxamides, which exhibited greater antagonism than the standard 5-HT3 antagonist, ondansetron. This highlights its potential use in developing new drugs for conditions influenced by serotonin receptors (Mahesh et al., 2012).

Antidepressant-like Effects

Research by Gupta et al. (2014) on a novel 5-HT3 receptor antagonist related to this compound demonstrated its potential antidepressant-like activities. This study indicated that the compound could modulate the hypothalamic-pituitary-adrenal axis and attenuate brain oxidative damage (Gupta et al., 2014).

Antioxidant Use in Animal Feed

Ethoxyquin, a derivative of this compound, is used as an antioxidant in animal feed to protect against lipid peroxidation. Blaszczyk, Augustyniak, & Skolimowski (2013) discussed its characteristics and the results of research on its safety and potential harmful effects (Blaszczyk, Augustyniak, & Skolimowski, 2013).

Antileishmanial Activity

Berman and Lee (1983) assessed the antileishmanial activity of 8-aminoquinolines, including 6-methoxy derivatives, in a human macrophage in vitro model. They found that certain 6-methoxy compounds showed significant activity against Leishmania, suggesting their potential use in treating leishmaniasis (Berman & Lee, 1983).

Fluorescence Studies

The fluorescence properties of 6-methoxyquinoline have been investigated, as seen in a study by Schulman et al. (1974). They explored its absorption and fluorescence spectra, providing valuable information for potential applications in fluorescence-based technologies (Schulman, Threatte, Capomacchia, & Paul, 1974).

Safety and Hazards

6-Methoxyquinoxaline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Biochemical Analysis

Biochemical Properties

6-Methoxyquinoxaline plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes and interaction with proteins. It has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to the inhibition of its activity, affecting the metabolic pathways of other compounds. Additionally, this compound has been found to bind to DNA gyrase and topoisomerase, enzymes crucial for DNA replication and transcription. These interactions can inhibit the activity of these enzymes, leading to potential antimicrobial effects .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to either the promotion or inhibition of cell death, depending on the cellular context. Furthermore, this compound has been shown to affect the metabolism of cells by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through direct binding interactions. For example, the binding of this compound to cytochrome P450 can inhibit its catalytic activity, leading to reduced metabolism of substrates. Additionally, this compound can act as a competitive inhibitor for DNA gyrase and topoisomerase, preventing these enzymes from binding to their DNA substrates. This inhibition can disrupt DNA replication and transcription, leading to antimicrobial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or acidic environments. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained inhibition of enzyme activity and altered gene expression over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit enzyme activity. At higher doses, toxic or adverse effects such as hepatotoxicity and neurotoxicity have been observed. These effects are likely due to the accumulation of this compound and its metabolites in tissues, leading to cellular damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its biological activity. For example, binding to plasma proteins can facilitate the transport of this compound to various tissues, while interactions with cellular transporters can affect its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Studies have shown that this compound can localize to specific cellular compartments such as the nucleus and mitochondria. This localization is likely mediated by targeting signals or post-translational modifications that direct this compound to these compartments. The localization of this compound to the nucleus can enhance its interaction with DNA and nuclear enzymes, while localization to mitochondria can affect mitochondrial function and metabolism .

properties

IUPAC Name

6-methoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURIFIXTNVTJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287102
Record name 6-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6639-82-3
Record name 6639-82-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxyquinoxaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the Thalleioquine reaction and how does 6-methoxyquinoxaline play a role in understanding it?

A1: The Thalleioquine reaction involves the reaction of quinoline compounds with bromine water and ammonia, resulting in a characteristic green coloration. [] Researchers have used this compound, a quinoxaline derivative, as a model compound to study the reaction mechanism. [] This led to the isolation and identification of two colored products: a red 8,8'-biquinolinyl derivative and a blue, super-stable radical compound. [] This research provides valuable insights into the complex chemistry of the Thalleioquine reaction.

Q2: Can you provide details on the structural characterization of a this compound derivative?

A2: Research on 2,3-dichloro-6-methoxyquinoxaline (C₉H₆Cl₂N₂O) provides insights into its structural characteristics. [] This derivative crystallizes in the monoclinic system with the space group P21/n. [] Its unit cell dimensions are a = 15.597(6) Å, b = 3.9346(16) Å, c = 15.614(6) Å, and β = 101.834(4)°. []

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